molecular formula C11H15FN2O B5401213 1-Tert-butyl-3-(3-fluorophenyl)urea

1-Tert-butyl-3-(3-fluorophenyl)urea

Cat. No.: B5401213
M. Wt: 210.25 g/mol
InChI Key: LHHBPFFNPJFELX-UHFFFAOYSA-N
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Description

1-Tert-butyl-3-(3-fluorophenyl)urea is a 1,3-disubstituted urea derivative of significant interest in medicinal chemistry and chemical biology. Urea compounds with fluorophenyl and tert-butyl substituents are frequently explored as key scaffolds in drug discovery, particularly for their potential as potent enzyme inhibitors . These compounds serve as versatile intermediates for constructing more complex molecular architectures, such as unsymmetrical diureas or molecules containing both urea and thiourea groups, which are valuable for structure-activity relationship (SAR) studies . Research into structurally related urea compounds has demonstrated their potential in developing inhibitors for soluble epoxide hydrolase (sEH), a target for alternative analgesics currently in clinical and preclinical trials . Furthermore, similar small-molecule urea derivatives are investigated as inhibitors of various kinases, such as FLT3, for the treatment of acute myeloid leukemia (AML), highlighting the therapeutic relevance of this chemical class . The presence of the fluorine atom on the phenyl ring allows for fine-tuning of electronic properties and can influence binding interactions with biological targets, making it a valuable functional group for optimizing compound potency and selectivity . This product is intended for research purposes as a chemical reference standard or a synthetic intermediate in laboratory settings. It is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. The buyer assumes all responsibility for confirming product identity and/or purity and for the safe handling and use of this compound.

Properties

IUPAC Name

1-tert-butyl-3-(3-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O/c1-11(2,3)14-10(15)13-9-6-4-5-8(12)7-9/h4-7H,1-3H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHBPFFNPJFELX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl-3-(3-fluorophenyl)urea typically involves the reaction of tert-butyl isocyanate with 3-fluoroaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

tert-Butyl isocyanate+3-Fluoroaniline1-Tert-butyl-3-(3-fluorophenyl)urea\text{tert-Butyl isocyanate} + \text{3-Fluoroaniline} \rightarrow \text{1-Tert-butyl-3-(3-fluorophenyl)urea} tert-Butyl isocyanate+3-Fluoroaniline→1-Tert-butyl-3-(3-fluorophenyl)urea

The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of 1-tert-butyl-3-(3-fluorophenyl)urea follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl-3-(3-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenylureas.

Scientific Research Applications

1-Tert-butyl-3-(3-fluorophenyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-tert-butyl-3-(3-fluorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table compares 1-tert-butyl-3-(3-fluorophenyl)urea with key analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications References
1-Tert-butyl-3-(3-fluorophenyl)urea (hypothetical) C₁₁H₁₄FN₂O ~210.25 tert-butyl, 3-fluorophenyl Steric hindrance; potential kinase modulation
PD 173074 (FGFR inhibitor) C₂₈H₄₁N₇O₃ 523.7 tert-butyl, diethylamino, dimethoxyphenyl Selective FGFR1/FGFR3 inhibition; anti-tumor
1-[4-bromo-3-(trifluoromethyl)phenyl]-3-(3-chlorophenyl)urea C₁₄H₉BrClF₃N₂O ~401.6 Br, CF₃, Cl-substituted phenyl High halogen content; potential agrochemical use
1-(3-ethylphenyl)-3-(4-fluorophenyl)urea C₁₅H₁₅FN₂O 258.29 3-ethylphenyl, 4-fluorophenyl Enhanced lipophilicity; drug candidate scaffold

Key Observations:

  • Steric Effects: The tert-butyl group in 1-tert-butyl-3-(3-fluorophenyl)urea and PD 173074 reduces conformational flexibility, which may improve target selectivity but lower solubility compared to less bulky analogs like 1-(3-ethylphenyl)-3-(4-fluorophenyl)urea .
  • Electronic Effects: Fluorine atoms in the 3-fluorophenyl and 4-fluorophenyl groups enhance lipophilicity and metabolic stability via C-F bond strength.
  • Biological Activity: PD 173074 demonstrates that bulky urea derivatives can achieve high specificity in kinase inhibition, suggesting that 1-tert-butyl-3-(3-fluorophenyl)urea may similarly target enzymes or receptors requiring steric complementarity .

Physicochemical and Pharmacokinetic Profiles

  • Solubility: The tert-butyl group in 1-tert-butyl-3-(3-fluorophenyl)urea likely reduces aqueous solubility compared to analogs with smaller alkyl groups (e.g., ethyl in 1-(3-ethylphenyl)-3-(4-fluorophenyl)urea) .
  • Stability: Fluorine substituents improve resistance to oxidative metabolism, as seen in PD 173074, which retains activity in vivo despite its complexity .

Q & A

Q. How can researchers validate the specificity of 1-Tert-butyl-3-(3-fluorophenyl)urea in kinase inhibition assays?

  • Methodology :
  • Kinase panel screening : Test against 50+ kinases (e.g., DiscoverX KinomeScan) to identify selectivity cliffs .
  • CRISPR knockouts : Validate target dependency in isogenic cell lines lacking the kinase of interest .

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